N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-10-15(2)25(24-14)18(17-8-9-29-13-17)12-23-21(27)20(26)22-11-16-6-4-5-7-19(16)28-3/h4-10,13,18H,11-12H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMRHNQEMVYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 3,5-dimethyl-1H-pyrazole.
Attachment of the Thiophene Ring: Using a halogenated thiophene derivative and a suitable base to introduce the thiophene moiety via a nucleophilic substitution reaction.
Formation of the Oxalamide Linkage: Reacting the intermediate with oxalyl chloride followed by the addition of 2-methoxybenzylamine to form the final oxalamide structure.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxalamide moiety, using agents like lithium aluminum hydride.
Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxalamide moiety.
Substitution: Various substituted pyrazole or thiophene derivatives.
Scientific Research Applications
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, while the thiophene ring may enhance lipophilicity, aiding in membrane permeability. The oxalamide linkage can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
Pyrazole-containing compounds are widely studied for their biological activities. For example:
- Analog A : A pyrazole-oxalamide derivative with a phenyl substituent instead of thiophene.
- Analog B : A 3,5-dimethylpyrazole linked to a benzothiazole group via an amide bridge.
Key Differences :
- The 2-methoxybenzyl group may enhance lipophilicity compared to simpler alkyl chains, affecting membrane permeability.
Oxalamide-Based Compounds
Oxalamides are versatile in coordinating metals or forming hydrogen bonds. For instance:
- Compound X: A cadmium(II) complex with a pyrazole-oxime ligand, reported in crystallographic studies . Unlike the target compound, Compound X is a metal coordination complex, emphasizing the versatility of pyrazole ligands in inorganic chemistry.
Comparison Table :
| Property | Target Compound | Analog A | Compound X (Cd complex) |
|---|---|---|---|
| Core Structure | Oxalamide + pyrazole + thiophene | Oxalamide + pyrazole + phenyl | Pyrazole-oxime + Cd(II) |
| Solubility (aq.) | Moderate (estimated) | Low | Very low (metal complex) |
| Bioactivity | Unknown (hypothesized kinase inhibition) | Anticancer (IC₅₀: 5 µM) | Not biologically tested |
| Synthetic Route | Multi-step organic synthesis | Similar to target | Metal coordination |
Thiophene-Containing Derivatives
Thiophene’s electron-rich nature often enhances binding to aromatic receptors. For example:
- Compound Y : A thiophene-amide with reported antiviral activity. The absence of pyrazole in Compound Y reduces its ability to engage in dual hydrogen bonding compared to the target compound.
Research Findings :
- The 3,5-dimethylpyrazole in the target compound may confer greater metabolic stability than non-methylated analogues, as methyl groups often block oxidative degradation .
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazine with a suitable α-bromo ketone.
- Formation of the Thiophene Ring : This can be achieved via the Paal-Knorr synthesis method, which involves cyclization reactions.
- Linking the Rings : The ethyl chain linking the pyrazole and thiophene is introduced through an alkylation reaction.
- Formation of the Oxalamide Group : This final step involves reacting the intermediate with oxalyl chloride to yield the oxalamide functional group.
Biological Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit a range of biological activities, including:
Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. These properties are crucial for neuroprotection and may help mitigate oxidative stress-related damage in various cell types.
Modulation of Ion Channels
The compound has been identified as a potential modulator of ion channels, particularly TRPM8 channels involved in thermosensation and pain pathways. This suggests possible therapeutic applications in pain management and related disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It has shown effectiveness in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the pyrazole and thiophene classes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
